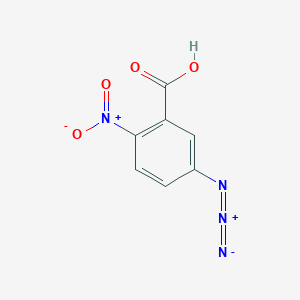

5-Azido-2-nitrobenzoic acid

Descripción general

Descripción

5-Azido-2-nitrobenzoic acid is a nitrate-containing, aryl azide-based, amine- and photoreactive crosslinker . The amide bond formation typically occurs in the pH range 6.5-8.5 . Secondary bonding has been seen to occur during UV irradiation (250-350 nm) via reactive nitrene .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Other methods include displacement reactions with nitrite ions and oxidation of primary amines . C5-azido derivatives of both thiosialosides and DANA could be produced in five or six steps with yields up to 76% and 83%, respectively .Molecular Structure Analysis

The molecular formula of 5-Azido-2-nitrobenzoic acid is C7H4N4O4 . The molecular weight is 208.13 g/mol . The InChIKey is XVNIQNMKRQNEKR-UHFFFAOYSA-N .Chemical Reactions Analysis

Typically, the initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250-350 nm) via reactive nitrene . This bonding is rapid and non-specific .Physical And Chemical Properties Analysis

The molecular weight of 5-Azido-2-nitrobenzoic acid is 208.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 2 . The topological polar surface area is 97.5 Ų . The complexity is 319 .Aplicaciones Científicas De Investigación

Biological Materials Analysis : 5,5′-Dithiobis(2-nitrobenzoic acid) is useful for determining sulfhydryl groups in biological materials. This disulfide compound has been applied in studying reactions with blood, providing insights into disulfide bond splitting by reduced heme (Ellman, 1959).

Photopolymers Synthesis : Syntheses of polymers with azidonitrobenzoyl groups, such as Poly-2-(2-azido-5-nitrobenzoyloxy)ethylmethacrylate, have been explored. These studies investigate the photochemical and thermochemical reactions of these polymers, offering potential applications in advanced material sciences (Nishikubo et al., 1981).

Anti-Inflammatory and Analgesic Agents : 2-Substituted benzo[b]thiophenes, derived from similar nitrobenzoic acids, have shown potential as anti-inflammatory and analgesic agents. This research can guide the development of new pharmaceuticals (Fakhr et al., 2009).

Fluorescent Alternatives in Enzyme Assays : Compounds like 2,4-Dinitrobenzenesulfonyl fluoresceins, developed as alternatives to Ellman's reagent, are used for thiol quantification in enzyme assays. This innovation offers more practical solutions for high-throughput screening programs in drug discovery (Maeda et al., 2005).

Building Blocks for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 5-Azido-2-nitrobenzoic acid, have been used as multireactive building blocks in heterocyclic oriented synthesis, leading to the development of various condensed nitrogenous cycles, crucial in drug discovery (Křupková et al., 2013).

Photoaffinity Labeling in Hormone Research : Aryl azide reagents like 5-Azido-2-nitrobenzoyl derivatives have been used for photoaffinity labeling of sex hormone-binding globulin and androgen receptors, aiding in the understanding of hormone interactions and functions (Mappus et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-azido-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c8-10-9-4-1-2-6(11(14)15)5(3-4)7(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNIQNMKRQNEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408529 | |

| Record name | 5-Azido-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60117-34-2 | |

| Record name | NSC206134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC137884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azido-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Azido-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)

![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)